molecular formula C9H15N3OS B11179464 N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11179464
M. Wt: 213.30 g/mol
InChI Key: ZVNWUHWTOKWODC-UHFFFAOYSA-N
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Description

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methylbutan-2-amine with a thiadiazole derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique thiadiazole core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C9H15N3OS/c1-5-9(3,4)7-11-12-8(14-7)10-6(2)13/h5H2,1-4H3,(H,10,12,13)

InChI Key

ZVNWUHWTOKWODC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C

Origin of Product

United States

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